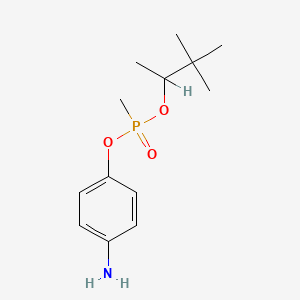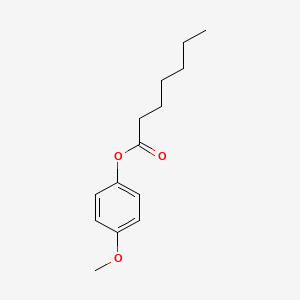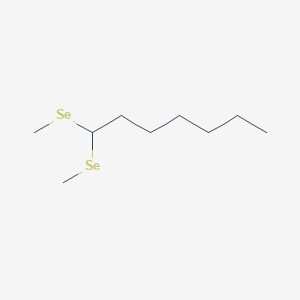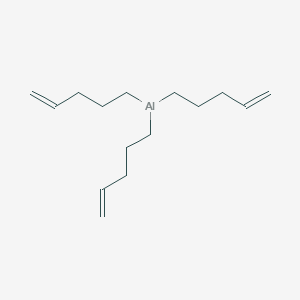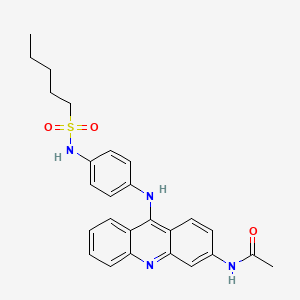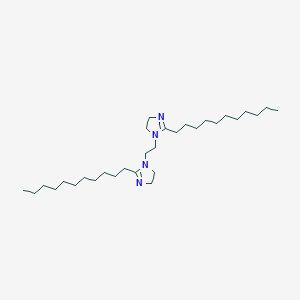
1,1'-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two imidazole rings connected by an ethane-1,2-diyl bridge and substituted with undecyl groups, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which typically involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses aniline derivatives and glyoxal in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) involves its interaction with various molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, inhibiting their activity or modulating their function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the undecyl groups enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt their integrity .
Comparaison Avec Des Composés Similaires
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) can be compared with other imidazole derivatives, such as:
1,1’-(Ethane-1,2-diyl)bis(2-methyl-4,5-dihydro-1H-imidazole): This compound has methyl groups instead of undecyl groups, resulting in different physical and chemical properties.
1,1’-(Ethane-1,2-diyl)bis(2-phenyl-4,5-dihydro-1H-imidazole): The presence of phenyl groups imparts different electronic and steric effects compared to undecyl groups.
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-4,5-dihydro-1H-imidazole): Ethyl groups provide different solubility and reactivity characteristics compared to undecyl groups .
Propriétés
Numéro CAS |
53609-09-9 |
|---|---|
Formule moléculaire |
C30H58N4 |
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
2-undecyl-1-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C30H58N4/c1-3-5-7-9-11-13-15-17-19-21-29-31-23-25-33(29)27-28-34-26-24-32-30(34)22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
VSUKXTHYUHLPHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NCCN1CCN2CCN=C2CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


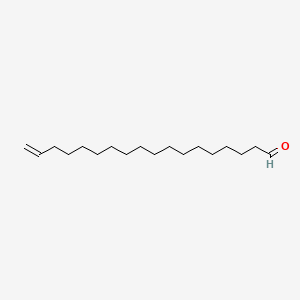
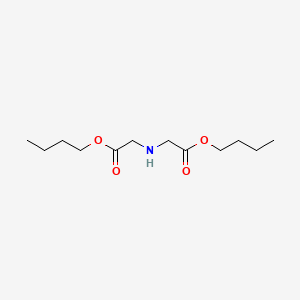
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)

